molecular formula C12H10F2N2O2 B2425438 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1052558-50-5

1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2425438
M. Wt: 252.221
InChI Key: XMTWMAIWNVBBBV-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find specific information about “1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid”. However, it appears to


Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of Unique Pyrazole Derivatives : The synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters, and subsequent chemistry led to unique pyrazole derivatives, including 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, which are used as chemical hybridizing agents in wheat and barley (Beck, Lynch, & Wright, 1988).

  • Structural and Spectral Investigations : Combined experimental and theoretical studies on biologically important pyrazole-4-carboxylic acid derivatives revealed insights into their structural and dynamic properties (Viveka et al., 2016).

Chemical Properties and Applications

  • Hydrogen Bond Studies : Research on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives highlighted complex hydrogen-bonded framework structures, providing insights into their potential applications in material science and molecular engineering (Asma et al., 2018).

  • Catalysis in Alcohol Oxidation : Dimeric copper(II) complexes derived from pyrazole derivatives showed catalytic activity in the oxidation of alcohols, indicating their potential use in green chemistry and industrial applications (Maurya & Haldar, 2020).

Biological and Pharmacological Applications

  • Antimicrobial and Anticancer Agents : Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, with some compounds exhibiting significant potential as drug candidates (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Drug Molecule Interaction Studies : In silico studies on pyrazole-based drug molecules revealed their interaction behaviors when docked against bacterial DNA gyrase, suggesting their potential as antibacterial agents (Shubhangi et al., 2019).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-6-11(12(17)18)7(2)16(15-6)10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTWMAIWNVBBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=C(C=C2)F)F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

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